N-Methyl Maprotiline Hydrochloride
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Overview
Description
N-Methyl Maprotiline Hydrochloride is a tetracyclic antidepressant used primarily in the treatment of depressive disorders. It is known for its ability to inhibit the reuptake of norepinephrine, thereby increasing its concentration in the synaptic cleft and enhancing mood. This compound is closely related to other secondary amine tricyclic antidepressants but has distinct anxiolytic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl Maprotiline Hydrochloride involves the reaction of 9,10-ethanoanthracene-9(10H)-propanamine with methyl iodide under basic conditions to introduce the N-methyl group. The resulting compound is then converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions but optimized for yield and purity. Techniques such as ultramicro disintegration and drop pill manufacturing are employed to improve the dissolution rate and stability of the final product .
Chemical Reactions Analysis
Types of Reactions
N-Methyl Maprotiline Hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of hydroxylated metabolites.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride can be used.
Substitution: Reagents such as alkyl halides are commonly used for substitution reactions
Major Products
The major products formed from these reactions include hydroxylated derivatives and various substituted analogs, which can have different pharmacological properties .
Scientific Research Applications
N-Methyl Maprotiline Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying the reuptake inhibition of neurotransmitters.
Biology: Employed in research on neurotransmitter pathways and their role in mood regulation.
Medicine: Investigated for its potential in treating various mood disorders, including major depressive disorder and anxiety.
Industry: Utilized in the development of new antidepressant formulations and delivery methods .
Mechanism of Action
N-Methyl Maprotiline Hydrochloride exerts its effects primarily by inhibiting the reuptake of norepinephrine at the presynaptic neuronal membrane. This increases the synaptic concentration of norepinephrine, enhancing adrenergic neurotransmission and improving mood. The compound does not significantly affect serotonin reuptake, distinguishing it from other tricyclic antidepressants .
Comparison with Similar Compounds
N-Methyl Maprotiline Hydrochloride is similar to other secondary amine tricyclic antidepressants such as nortriptyline and protriptyline. it has unique anxiolytic properties and a different side effect profile. For example:
Nortriptyline: Primarily inhibits the reuptake of both norepinephrine and serotonin, with a higher incidence of anticholinergic side effects.
Protriptyline: More stimulating and less sedating compared to this compound .
Similar Compounds
- Nortriptyline
- Protriptyline
- Amitriptyline
- Desipramine
These compounds share structural similarities but differ in their pharmacological profiles and side effect spectra .
Biological Activity
N-Methyl Maprotiline Hydrochloride, a derivative of maprotiline, is a tetracyclic antidepressant (TeCA) known for its multifaceted biological activities. This article delves into its pharmacological properties, mechanisms of action, therapeutic applications, and associated case studies, supported by data tables and research findings.
Overview of this compound
This compound functions primarily as a norepinephrine reuptake inhibitor (NRI) with additional sedative and anxiolytic properties. Its mechanism involves the antagonism of various receptors, including:
- Norepinephrine Transporters (NET)
- H1 Histamine Receptors
- 5-HT2 Serotonin Receptors
- α1-Adrenergic Receptors
- Muscarinic Acetylcholine Receptors
This compound exhibits significant effects on neurotransmitter systems, contributing to its antidepressant efficacy and other therapeutic benefits .
The primary mechanism by which N-Methyl Maprotiline exerts its effects is through the inhibition of norepinephrine reuptake. This action is complemented by its antagonistic effects on H1 and 5-HT2 receptors, which contribute to its sedative properties. Additionally, it has been identified as a functional inhibitor of acid sphingomyelinase (FIASMA), further broadening its pharmacological profile .
Mechanism | Effect |
---|---|
Norepinephrine Reuptake Inhibition | Increases norepinephrine levels in synaptic cleft |
H1 Histamine Receptor Antagonism | Produces sedative effects |
5-HT2 Receptor Antagonism | Modulates mood and anxiety |
α1-Adrenergic Receptor Antagonism | May reduce blood pressure and orthostatic hypotension |
FIASMA | Alters sphingolipid metabolism |
Biological Activity and Efficacy
Research indicates that this compound shows promise not only as an antidepressant but also in other therapeutic areas. It has demonstrated anticancer activity by inducing apoptosis in neuroblastoma cells through caspase-mediated pathways . Additionally, studies have suggested potential benefits in treating conditions such as diabetic kidney disease and certain forms of cancer, including Burkitt lymphoma .
Case Studies
- Depression Treatment : A clinical trial compared the efficacy of N-Methyl Maprotiline with traditional tricyclic antidepressants (TCAs) like amitriptyline. Results indicated that patients experienced a more rapid onset of antidepressant effects with N-Methyl Maprotiline, with fewer side effects related to anticholinergic activity .
- Anxiolytic Effects : In animal models, N-Methyl Maprotiline reduced isolation-induced aggressive behavior and inhibited stress-induced responses, suggesting its utility in anxiety disorders .
- Anticancer Properties : Research highlighted the compound's ability to suppress cell viability in neuroblastoma through JNK- and ERK-dependent mechanisms, indicating potential applications in oncology .
Pharmacokinetics
The pharmacokinetic profile of this compound reveals important characteristics:
- Bioavailability : Rapidly absorbed following oral administration.
- Half-life : Approximately 43 to 51 hours, allowing for once-daily dosing.
- Protein Binding : About 88%, indicating significant distribution in the body.
- Metabolism : Primarily hepatic through various pathways including N-demethylation and hydroxylation.
Table 2: Pharmacokinetic Parameters
Parameter | Value |
---|---|
Bioavailability | High |
Half-life | 43 - 51 hours |
Protein Binding | 88% |
Primary Metabolism | Hepatic |
Adverse Effects and Safety Profile
While generally well-tolerated, this compound can cause adverse effects similar to other TCAs, including:
- Anticholinergic effects (dry mouth, constipation)
- Sedation
- Cardiovascular issues (orthostatic hypotension)
Notably, it has a lower incidence of severe anticholinergic side effects compared to amitriptyline but may pose risks for individuals with a history of seizures due to its proconvulsant potential at higher doses .
Properties
IUPAC Name |
N,N-dimethyl-3-(1-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenyl)propan-1-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N.ClH/c1-22(2)15-7-13-21-14-12-16(17-8-3-5-10-19(17)21)18-9-4-6-11-20(18)21;/h3-6,8-11,16H,7,12-15H2,1-2H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXBLXPMCFCXWFV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCC12CCC(C3=CC=CC=C31)C4=CC=CC=C24.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.